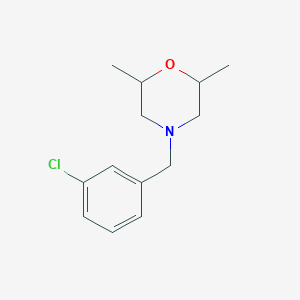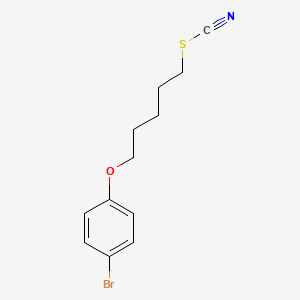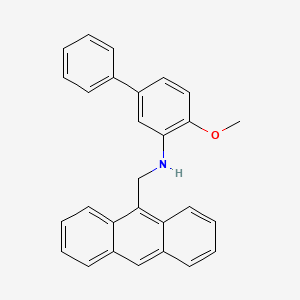![molecular formula C25H19N3O B5172973 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide, also known as BMN-673, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in cancer treatment. BMN-673 is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes.
Mecanismo De Acción
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide works by inhibiting PARP enzymes, which play a crucial role in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to have high potency and selectivity for PARP enzymes, leading to a strong inhibition of DNA repair. This results in the accumulation of DNA damage, which triggers cell death. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is its high potency and selectivity for PARP enzymes, which makes it a promising candidate for cancer therapy. However, its high potency also poses a challenge in determining the optimal dose for treatment. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
1. Combination therapy: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research could focus on identifying optimal combinations for different cancer types.
2. Biomarker identification: Biomarkers can be used to predict which patients are most likely to respond to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide treatment. Future research could focus on identifying biomarkers for N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide sensitivity.
3. Development of more potent PARP inhibitors: While N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is highly potent, there is still room for improvement. Future research could focus on developing even more potent PARP inhibitors.
4. Clinical trials in specific cancer types: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has shown promising results in various cancers, but more research is needed to determine its effectiveness in specific cancer types.
In conclusion, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes. Future research could focus on identifying optimal combinations, biomarkers, and more potent PARP inhibitors, as well as conducting clinical trials in specific cancer types.
Métodos De Síntesis
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-methyl-1-naphthoic acid, which is then converted into the corresponding acid chloride. The acid chloride is reacted with 4-(1H-benzimidazol-2-yl)aniline to obtain the intermediate product, which is then further reacted with N-methylpyrrolidinone to yield N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide.
Aplicaciones Científicas De Investigación
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has demonstrated superior efficacy compared to other PARP inhibitors. Clinical trials have shown promising results in patients with advanced cancers, including those with BRCA mutations.
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-16-10-15-21(20-7-3-2-6-19(16)20)25(29)26-18-13-11-17(12-14-18)24-27-22-8-4-5-9-23(22)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUUFUASOGUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)

![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)
![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)
